![molecular formula C21H16F3N5O2S B2528854 2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 690249-08-2](/img/structure/B2528854.png)
2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a derivative of the 2-(quinolin-4-yloxy)acetamide class, which has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. This class of compounds has shown promising results in the fight against tuberculosis, including drug-resistant strains, and has been the subject of recent research to optimize its antitubercular activity and safety profile.
Synthesis Analysis
The synthesis of 2-(quinolin-4-yloxy)acetamides involves chemical modifications of lead compounds to enhance their antitubercular potency. The resulting compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.05 µM, indicating a high level of effectiveness against Mycobacterium tuberculosis. These modifications have also been tailored to reduce toxicity to mammalian cells, as evidenced by the high IC50 values in Vero and HaCat cells, which suggest a low risk of cytotoxicity .
Molecular Structure Analysis
The molecular structure of 2-(quinolin-4-yloxy)acetamides includes a quinolinyl moiety linked to an acetamide group. This structure has been optimized to improve the compounds' activity against Mycobacterium tuberculosis. The presence of a quinolinyl group is significant as it is known to confer antibacterial properties, and its optimization is crucial for enhancing the compounds' antitubercular activity .
Chemical Reactions Analysis
The chemical reactivity of 2-(quinolin-4-yloxy)acetamides has been explored in the context of their interaction with Mycobacterium tuberculosis. These compounds have shown intracellular activity against the bacilli in infected macrophages, with a mode of action similar to that of rifampin, a well-known antitubercular drug. Additionally, the compounds have been found to exhibit synergistic effects when combined with rifampin, which could be due to their complementary mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides have been studied to assess their suitability as drug candidates. These compounds have demonstrated good permeability and moderate rates of metabolism, which are desirable characteristics for oral bioavailability. Furthermore, they have shown a low risk of drug-drug interactions, which is an important consideration in the development of new antitubercular therapies, given the complex treatment regimens often required for tuberculosis .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties of Inclusion Compounds
Research into amide-containing isoquinoline derivatives, which share a structural relationship with the specified compound, has explored their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting properties, such as the formation of host–guest complexes with enhanced fluorescence emission, highlighting their potential in materials science, particularly in the development of novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
A study on the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring revealed their antimicrobial potential. Certain derivatives demonstrated significant antimicrobial activities, offering a new avenue for the development of antimicrobial agents. This highlights the compound's relevance in addressing the need for new antimicrobials amid rising antibiotic resistance (Yurttaş et al., 2020).
Synthetic Methodologies
The synthetic approaches to creating compounds with similar structural frameworks involve multi-step reactions starting from basic building blocks like 8-hydroxyquinoline. These methodologies are crucial for the development of compounds with potential applications in medicinal chemistry and drug design, demonstrating the versatility and importance of such chemical structures in synthesis (Wu et al., 2006).
Luminescent Properties
The luminescent properties of compounds structurally related to the queried chemical have been studied, particularly in the context of lanthanide complexes. These studies contribute to the understanding of the electronic properties of such compounds and their potential applications in designing materials for optical devices, sensors, and imaging technologies (Wu, Yuan, Tang, Yang, Yan, & Xu, 2006).
Mecanismo De Acción
Quinoline derivatives
Quinoline and its derivatives are a class of compounds that have been found to possess diverse pharmacological activities. They are known to interact with various enzymes and receptors in the body, including DNA gyrase, topoisomerase, and various G-protein coupled receptors .
Triazole derivatives
Triazoles are another class of compounds that exhibit a wide range of biological activities. They are known to interact with various enzymes such as cytochrome P450 and can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Sulfanylacetamide derivatives
Compounds containing a sulfanylacetamide moiety are less studied. Sulfonamide derivatives, a closely related class, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of ph and fluid balance in the body .
Propiedades
IUPAC Name |
2-[[5-(quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c22-21(23,24)14-6-2-7-15(10-14)29-18(27-28-20(29)32-12-17(25)30)11-31-16-8-1-4-13-5-3-9-26-19(13)16/h1-10H,11-12H2,(H2,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPABABAQVYVZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.